molecular formula C10H10N2O5 B12593344 Methyl 2-[(4-nitrophenoxy)imino]propanoate CAS No. 591248-58-7

Methyl 2-[(4-nitrophenoxy)imino]propanoate

Katalognummer: B12593344
CAS-Nummer: 591248-58-7
Molekulargewicht: 238.20 g/mol
InChI-Schlüssel: PGVGEGAIRIBWPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(4-nitrophenoxy)imino]propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenoxy group attached to an imino propanoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-nitrophenoxy)imino]propanoate typically involves the reaction of 4-nitrophenol with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(4-nitrophenoxy)imino]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(4-nitrophenoxy)imino]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-[(4-nitrophenoxy)imino]propanoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The imino group can act as a nucleophile, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(4-methoxyphenoxy)propanoate
  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-aminophenoxy)propanoate

Uniqueness

Methyl 2-[(4-nitrophenoxy)imino]propanoate stands out due to the presence of the nitro group, which imparts unique electronic properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

591248-58-7

Molekularformel

C10H10N2O5

Molekulargewicht

238.20 g/mol

IUPAC-Name

methyl 2-(4-nitrophenoxy)iminopropanoate

InChI

InChI=1S/C10H10N2O5/c1-7(10(13)16-2)11-17-9-5-3-8(4-6-9)12(14)15/h3-6H,1-2H3

InChI-Schlüssel

PGVGEGAIRIBWPN-UHFFFAOYSA-N

Kanonische SMILES

CC(=NOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.